molecular formula C19H8Cl2F3N5O B2707760 3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile CAS No. 900019-76-3

3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile

Cat. No. B2707760
CAS RN: 900019-76-3
M. Wt: 450.2
InChI Key: NLKFUWVZVRTXLM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a dichlorophenyl group, a trifluoromethylphenyl group, a triazolyl group, and an isoxazolecarbonitrile group. These groups are likely to contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula. It would have a complex structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the isoxazole ring might undergo reactions at the carbonitrile group, and the triazole ring might participate in reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of halogens might increase its density and boiling point .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity given the presence of functional groups often found in bioactive compounds .

properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8Cl2F3N5O/c20-13-2-1-3-14(21)16(13)17-12(8-25)18(30-27-17)15-9-29(28-26-15)11-6-4-10(5-7-11)19(22,23)24/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKFUWVZVRTXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C3=CN(N=N3)C4=CC=C(C=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile

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